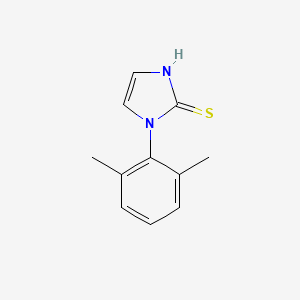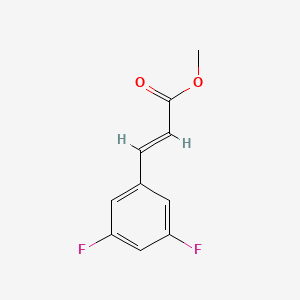
(E)-Methyl 3-(3,5-difluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-(3,5-difluorophenyl)acrylate, also known as 3,5-difluorophenyl acrylate and 3,5-difluorophenyl methyl acrylate, is an important and widely used monomer in the synthesis of polymers. It is used in the production of many polymers and copolymers materials, including polyvinylidene fluoride (PVDF), polyacrylonitrile (PAN), and polyethylene (PE). In addition, this compound has many other applications in the fields of chemistry, biology, and materials science.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-5) and poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)decyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-10) synthesized via click-chemistry have shown excellent inhibitory effects against the corrosion of mild steel in hydrochloric acid medium. These compounds, characterized by various spectroscopic techniques, were found to be the most efficient inhibitors for this purpose, demonstrating the potential of using acrylate derivatives in corrosion protection applications (Baskar et al., 2014).
Waste Gas Treatment
A study on the removal of methyl acrylate waste gas using a biotrickling filter (BTF) packed with ceramic particles demonstrated excellent removal efficiency. This research highlighted the potential of using acrylate derivatives in environmental protection, specifically in the treatment of toxic waste gases (Wu et al., 2016).
Polymer Synthesis and Characterization
Acrylate derivatives have been employed in the synthesis and characterization of polymers. For example, the synthesis of homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate was explored, providing insights into polymer properties and applications in various fields (Vijayanand et al., 2002).
Photoinduced Polymerization
The use of acrylates in photoinduced living radical polymerization has been reported, showcasing the efficiency of acrylate derivatives in controlled polymer synthesis. This method allows for rapid polymerization under daylight and UV radiation, producing poly(acrylates) with high end-group fidelity and controlled molecular weights (Anastasaki et al., 2015).
Fluorinated Polymer Synthesis
Acrylate derivatives have also found applications in the synthesis of fluorinated polymers. Research on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has provided valuable information on the influence of fluorine on the thermal, photochemical, and hydrolytic stability of polymers (Signori et al., 2006).
Eigenschaften
IUPAC Name |
methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPCMOFNRGWEC-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
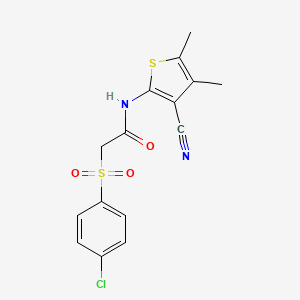
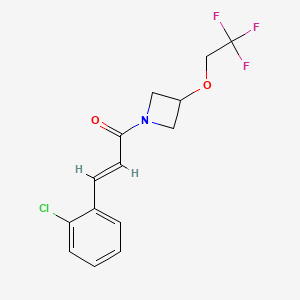
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2545720.png)
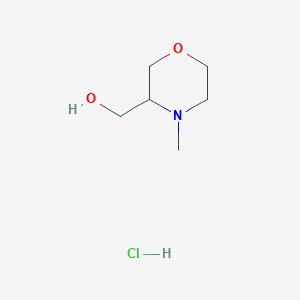
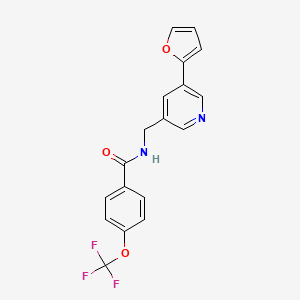
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
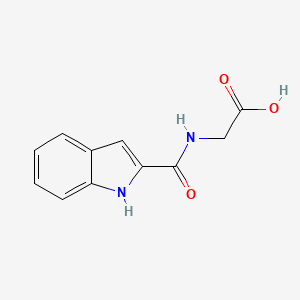
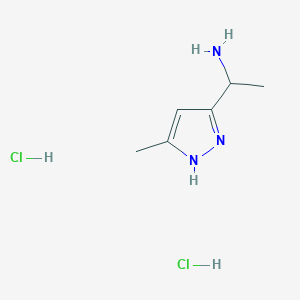
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)
![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
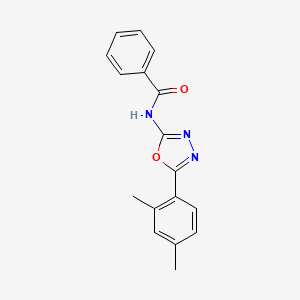
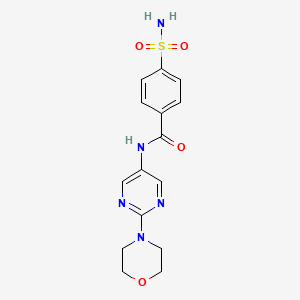
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)
